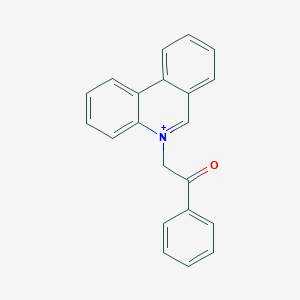

5-(2-Oxo-2-phenylethyl)phenanthridinium

Descripción

5-(2-Oxo-2-phenylethyl)phenanthridinium is a phenanthridinium derivative featuring a 2-oxo-2-phenylethyl substituent at the 5-position of the heterocyclic core. Phenanthridinium compounds are characterized by their planar aromatic structure, which enables DNA intercalation, making them relevant in anticancer and antimicrobial research . The 2-oxo-2-phenylethyl group introduces steric and electronic modifications that influence binding affinity, selectivity, and biological activity.

Propiedades

Fórmula molecular |

C21H16NO+ |

|---|---|

Peso molecular |

298.4 g/mol |

Nombre IUPAC |

2-phenanthridin-5-ium-5-yl-1-phenylethanone |

InChI |

InChI=1S/C21H16NO/c23-21(16-8-2-1-3-9-16)15-22-14-17-10-4-5-11-18(17)19-12-6-7-13-20(19)22/h1-14H,15H2/q+1 |

Clave InChI |

UWIOKYAIGKSWAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C[N+]2=CC3=CC=CC=C3C4=CC=CC=C42 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key phenanthridinium derivatives and their properties relative to 5-(2-Oxo-2-phenylethyl)phenanthridinium:

Key Findings

- DNA Binding Affinity : 5-(2-Oxo-2-phenylethyl)phenanthridinium’s bulky phenyl group may reduce intercalation efficiency compared to smaller substituents (e.g., methyl in 5-Methylphenanthridinium E), as steric hindrance limits deep DNA groove penetration . Ethidium bromide, with its simpler ethyl group, exhibits stronger intercalation due to minimal steric interference .

- Antitumor Activity : Phenanthridinium-bis-nucleobase conjugates demonstrate superior in vitro antitumor activity (e.g., against HeLa cells) compared to 5-(2-Oxo-2-phenylethyl)phenanthridinium, likely due to dual binding modes (intercalation + nucleobase pairing) .

- Synthetic Accessibility : Gold-catalyzed methods for 5-Methylphenanthridinium E (82% yield) are more efficient than multi-step syntheses required for 5-(2-Oxo-2-phenylethyl)phenanthridinium, which involves challenging ketone functionalization .

Toxicity and Selectivity

- 5-(2-Oxo-2-phenylethyl)phenanthridinium’s toxicity profile remains less characterized than pyridophenanthridinone analogs (e.g., pyridophenanthridinon derivatives), which show low in vivo toxicity in murine models due to metabolic stability from fused pyridine rings .

Notes

Substituent Effects : The 2-oxo-2-phenylethyl group’s electron-withdrawing nature may enhance oxidative stability but reduce solubility in aqueous media compared to alkyl-substituted analogs .

Synthetic Optimization : Transition-metal catalysis (e.g., gold) could improve the scalability of 5-(2-Oxo-2-phenylethyl)phenanthridinium derivatives, as demonstrated for related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.